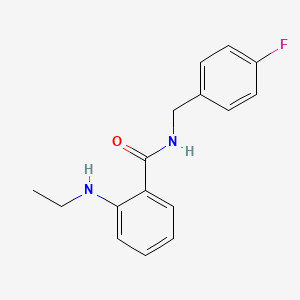

2-(Ethylamino)-N-(4-fluorobenzyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17FN2O |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

2-(ethylamino)-N-[(4-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C16H17FN2O/c1-2-18-15-6-4-3-5-14(15)16(20)19-11-12-7-9-13(17)10-8-12/h3-10,18H,2,11H2,1H3,(H,19,20) |

InChI Key |

UWWLDXILESDPKX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Ethylamino N 4 Fluorobenzyl Benzamide

Retrosynthetic Analysis of the 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. ijciar.com For this compound, the analysis identifies two primary bonds for disconnection, as illustrated below.

The most logical initial disconnection is across the amide bond (C-N), as amide formation is a reliable and well-established transformation in organic synthesis. amazonaws.com This disconnection yields two key synthons: a 2-(ethylamino)benzoyl cation equivalent and a 4-fluorobenzylamide anion equivalent. These correspond to the practical reagents 2-(ethylamino)benzoic acid (I) and 4-fluorobenzylamine (B26447) (II).

A further disconnection can be considered on the 2-(ethylamino)benzoic acid intermediate (I) at the C-N bond of the ethylamino group. This process, known as a functional group interconversion (FGI), leads back to the more fundamental starting material, 2-aminobenzoic acid (anthranilic acid) (III). The ethyl group can be introduced through N-alkylation.

This analysis suggests a synthetic strategy that begins with the N-alkylation of 2-aminobenzoic acid to form the substituted acid intermediate, which is then coupled with 4-fluorobenzylamine to yield the final product.

Table 1: Retrosynthetic Disconnections and Corresponding Reagents

| Disconnection | Bond Type | Resulting Intermediates/Synthons | Corresponding Reagents |

|---|---|---|---|

| Disconnection 1 | Amide C-N | 2-(ethylamino)benzoyl synthon and 4-fluorobenzylamino synthon | 2-(ethylamino)benzoic acid and 4-fluorobenzylamine |

Isolation and Purification Techniques for the Chemical Compound

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques would be employed for this purpose.

Work-up: The reaction mixture is typically subjected to an aqueous work-up. This involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The organic layer is then washed with aqueous solutions (e.g., dilute acid, base, or brine) to remove water-soluble impurities. nanobioletters.com

Chromatography: The primary method for purification would likely be column chromatography over silica (B1680970) gel. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is used to elute the components. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. mdpi.com

Recrystallization: If the final product is a stable solid, recrystallization can be an effective final purification step. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

The purity of the final compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Green Chemistry Approaches in the Synthesis of Benzamide (B126) Derivatives

The synthesis of benzamide derivatives, a critical process in the pharmaceutical industry, traditionally relies on methods that utilize stoichiometric activating reagents and volatile organic solvents, leading to significant waste generation. ucl.ac.uksigmaaldrich.com In response to growing environmental concerns, the principles of green chemistry have been increasingly applied to amide bond formation to develop more sustainable and efficient synthetic routes. nih.govijarsct.co.in These approaches focus on minimizing hazardous substances, maximizing atom economy, and reducing energy consumption through the use of alternative solvents, innovative catalytic systems, and energy-efficient technologies. nih.govwalisongo.ac.id

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. ucl.ac.uk Traditional amide coupling reactions often employ dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (CH2Cl2), which are associated with toxicity and disposal challenges. rsc.orgrsc.org Research has focused on identifying and validating greener alternatives that are less hazardous and more sustainable. bohrium.com

Studies have evaluated biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as solvents like dimethyl carbonate (DMC) and ethyl acetate (EtOAc), as potential replacements. rsc.orgbohrium.com For instance, 2-MeTHF has been investigated as a viable alternative medium for amide synthesis. bohrium.com Water is considered an ideal green solvent, and methods are being developed for direct amidation in aqueous media, which is highly advantageous from both an environmental and economic standpoint. chemrxiv.orgchemmethod.com In some cases, solvent-free (neat) conditions, often assisted by microwave irradiation, provide the most eco-friendly option by completely eliminating solvent waste. chemmethod.commdpi.com

Interactive Data Table: Comparison of Solvents for Benzamide Synthesis

| Solvent Class | Example Solvent | Traditional/Green | Key Characteristics & Research Findings |

| Dipolar Aprotic | N,N-Dimethylformamide (DMF) | Traditional | Widely used but has toxicity concerns. bohrium.com |

| Chlorinated | Dichloromethane (CH2Cl2) | Traditional | Effective but environmentally persistent and hazardous. rsc.org |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Green | A bio-based solvent evaluated as a practical alternative to CH2Cl2 and DMF. rsc.orgbohrium.com |

| Carbonates | Dimethyl Carbonate (DMC) | Green | A non-toxic alternative that can be effective for amide coupling processes. rsc.orgbohrium.com |

| Aqueous | Water (H₂O) | Green | The ideal green solvent; methods for direct amidation in water are being developed. chemrxiv.orgchemmethod.com |

| Biomass-Derived | γ-Valerolactone (GVL) | Green | Has shown potential in peptide synthesis, a related field of amide bond formation. bohrium.com |

A primary goal of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. sigmaaldrich.com Traditional amide synthesis often requires coupling agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, PyBOP), which generate significant amounts of byproduct waste, resulting in poor atom economy. ucl.ac.ukwalisongo.ac.id Catalytic direct amidation, where a carboxylic acid and an amine react directly with the elimination of water, is a much more atom-economical approach.

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful biocatalysts for forming amide bonds under mild conditions. nih.govrsc.org Candida antarctica lipase (B570770) B (CALB) is widely used and has shown high catalytic activity and stability in anhydrous organic media, facilitating the direct coupling of carboxylic acids and amines with high yields and purity. nih.gov Biocatalytic methods are highly selective, reduce energy consumption, and minimize toxic waste, aligning closely with green chemistry principles. ijarsct.co.inrsc.org

Homogeneous and Heterogeneous Catalysis: Simple, low-toxicity catalysts have been developed for direct amidation. Boron-based catalysts, such as boric acid and various boronic acids, are effective for the dehydrative condensation of carboxylic acids and amines, often under azeotropic reflux to remove water. ucl.ac.uksciepub.com These catalysts are generally inexpensive and have been demonstrated on a large scale. ucl.ac.uk Metal-based catalysts, including those based on zirconium (Zr), hafnium (Hf), and cerium (Ce), have also been employed. mdpi.com For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used in minute quantities to catalyze direct amidation under solvent-free microwave conditions. mdpi.com The development of recyclable heterogeneous catalysts, such as ZnO nanoparticles, also represents a promising avenue for sustainable synthesis. mdpi.com

Interactive Data Table: Overview of Catalytic Systems for Direct Amidation

| Catalyst Type | Example(s) | Reaction Conditions | Advantages & Research Findings |

| Biocatalyst | Candida antarctica Lipase B (CALB) | Anhydrous organic solvents (e.g., CPME), mild temperatures. nih.gov | High selectivity, minimal byproducts, biodegradable, operates under mild conditions. nih.govrsc.org |

| Boron-based | Boric Acid (B(OH)₃) | Reflux in a solvent like toluene (B28343) with azeotropic water removal. ucl.ac.uksciepub.com | Inexpensive, low toxicity, suitable for large-scale synthesis. ucl.ac.uk |

| Transition Metal | Ceric Ammonium Nitrate (CAN) | Solvent-free, microwave irradiation. mdpi.com | Requires only minute catalytic quantities, fast reaction times, environmentally friendly workup. mdpi.com |

| Nanocatalyst | Zinc Oxide Nanoparticles (ZnO-NPs) | Varies (e.g., solvent-free or in green solvents). mdpi.com | High catalytic activity, short reaction times, potential for catalyst recovery and reuse. mdpi.com |

Conventional synthesis often relies on prolonged heating, which is energy-intensive. ijarsct.co.in Alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of benzamide and related heterocyclic derivatives to improve energy efficiency. mdpi.comrsc.org Microwave-assisted synthesis, in particular, can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. chemmethod.commdpi.com These techniques are especially effective when combined with solvent-free conditions, further enhancing the green credentials of the synthetic protocol. mdpi.com

By integrating greener solvents, efficient catalytic systems, and alternative energy sources, the synthesis of benzamide derivatives like this compound can be redesigned to be more sustainable, cost-effective, and environmentally benign, aligning with the modern demands of pharmaceutical manufacturing.

Biological Activity Profiling and Mechanistic Studies of 2 Ethylamino N 4 Fluorobenzyl Benzamide Preclinical Focus

In Vitro Biological Target Engagement and Functional Assays

No information was found regarding the in vitro biological target engagement and functional assays of 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide. The search included, but was not limited to, the following targets:

Enzyme Inhibition and Activation Studies

There is no available data on the inhibitory or activation effects of this compound on the following enzymes:

Glucokinase

Acetylcholinesterase

BACE1

Histone Deacetylases

Sodium Taurocholate Cotransporting Polypeptide

p38α MAPK

Phosphodiesterase 4

Receptor Modulation Studies

Similarly, no studies were found that investigated the modulatory effects of this compound on D3 receptors.

Cell-Based Biological Efficacy Assessments

The search for cell-based biological efficacy assessments of this compound also yielded no results. This includes the following areas of investigation:

Antiproliferative Activity and Apoptosis Induction in Cancer Cell Lines

There is no published data on the antiproliferative activity or the ability of this compound to induce apoptosis in any cancer cell lines.

Antimicrobial Activity Evaluations

No studies were identified that evaluated the antimicrobial activity of this compound against any specific bacterial strains.

Anticonvulsant Activity in Preclinical Models

There is no available information on the anticonvulsant activity of this compound in any preclinical models.

Antiparasitic Activity Investigations (e.g., against Trypanosoma brucei)

The benzamide (B126) scaffold is a recurring motif in compounds exhibiting activity against protozoan parasites, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). Research into related N-benzyl benzamides and similar structures suggests that this compound could possess significant trypanocidal properties.

Studies on N-benzoyl-2-hydroxybenzamides have revealed their potential against a range of protozoan parasites, including Trypanosoma brucei rhodesiense. nih.govnih.gov Structure-activity relationship (SAR) analyses of these series have demonstrated that modifications to both the N-benzoyl and the 2-hydroxybenzamide portions of the molecule can significantly impact their antiparasitic potency. nih.govnih.gov

Furthermore, the presence of a 4-fluorobenzyl group is a notable feature. In the development of other classes of antitrypanosomal agents, such as N-substituted phenyldihydropyrazolones, the introduction of a 4-fluorobenzyl moiety has been shown to result in compounds with sub-micromolar potency against Trypanosoma cruzi, a related parasite that causes Chagas disease. frontiersin.org This suggests that the fluorinated benzyl (B1604629) group may contribute favorably to the binding affinity of the compound to its parasitic target. The role of fluorine substitution is a well-established strategy in medicinal chemistry to enhance biological activity, and its effect in this context could be significant. nih.gov

The potential antiparasitic activity of related benzamide compounds against Trypanosoma brucei is summarized in the table below, offering a comparative perspective.

| Compound Class | Key Structural Features | Activity against Trypanosoma species |

| N-benzoyl-2-hydroxybenzamides | Benzamide core with hydroxyl and benzoyl substitutions | Active against Trypanosoma brucei rhodesiense nih.govnih.gov |

| N-substituted phenyldihydropyrazolones | Heterocyclic core with N-benzyl substitution | 4-fluorobenzyl derivative showed sub-micromolar potency against T. cruzi frontiersin.org |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its therapeutic effect is crucial for its development. For this compound, the likely mechanisms of action against T. brucei can be inferred from studies on analogous compounds.

Cellular Signaling Pathway Interrogation

The life cycle of trypanosomes involves complex signaling pathways that regulate their proliferation and differentiation, making these pathways attractive targets for therapeutic intervention. While specific studies interrogating the effect of this compound on trypanosomal signaling are not available, research on other trypanocidal agents provides some clues.

The invasion of host cells by Trypanosoma cruzi is known to trigger signaling cascades involving phosphatidylinositol 3-kinase (PI3K), mTOR, and protein kinase C (PKC) in the host cell. It is plausible that benzamide derivatives could interfere with similar pathways within the parasite itself, disrupting essential processes. Knowledge of cell signaling pathways in trypanosomatids is crucial for the future design of new drugs. mdpi.com However, much remains to be understood about the specific roles of many signaling proteins in these parasites. mdpi.com

Analysis of Protein-Ligand Interaction Dynamics

The biological activity of a compound is fundamentally dependent on its interaction with specific protein targets. The study of protein-ligand interaction dynamics for this compound would be essential to identify its molecular targets within T. brucei.

Based on the mechanisms of other trypanocidal benzamides, potential targets could include:

Kinetoplast DNA (kDNA): Some N-phenylbenzamide derivatives have been shown to act as minor groove binders to the AT-rich kinetoplast DNA of T. brucei. This interaction can displace essential proteins, leading to the disruption of kDNA function and parasite death.

Essential Enzymes: Another potential mechanism is the inhibition of vital parasite-specific enzymes. For instance, the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's energy metabolism, has been a target for other classes of inhibitors. Benzamide derivatives could potentially bind to and inhibit the function of such enzymes.

Computational methods, such as molecular docking, are valuable tools for predicting the binding modes and affinities of ligands to protein targets. Such studies could provide initial hypotheses about the interaction of this compound with known trypanosomal proteins. The table below illustrates potential molecular targets for trypanocidal compounds based on existing research.

| Potential Molecular Target | Mechanism of Action | Relevance to Benzamide Derivatives |

| Kinetoplast DNA (kDNA) | Minor groove binding, disruption of DNA function | Observed with other N-phenylbenzamide derivatives |

| Trypanosome Alternative Oxidase (TAO) | Inhibition of a key respiratory enzyme | A validated drug target in T. brucei |

| Other essential parasite enzymes | Inhibition of vital metabolic or structural proteins | A common mechanism for antiparasitic drugs |

Computational and Theoretical Studies of 2 Ethylamino N 4 Fluorobenzyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide, these computational methods elucidate the distribution of electrons, the nature of chemical bonds, and the regions susceptible to chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich ethylamino-substituted benzene (B151609) ring, which acts as the primary electron-donating group. Conversely, the LUMO is likely distributed over the benzamide (B126) backbone and the electron-withdrawing 4-fluorobenzyl group. DFT calculations at a level like B3LYP/6-311++G(d,p) are commonly used to determine these orbital energies. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Benzamide Derivative.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.19 | Reciprocal of hardness, indicates reactivity |

Note: The values presented in this table are illustrative for a representative benzamide structure and are typically derived from DFT calculations.

A smaller HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting potential applications in areas like materials science and also points to higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

For this compound, the MEP map would reveal:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom on the benzyl (B1604629) ring. nih.govorientjchem.org These sites are also potential hydrogen bond acceptors.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly the N-H protons of the amide and the ethylamino groups. nih.gov

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

The MEP analysis provides a clear, visual guide to the molecule's reactive sites, which is instrumental in understanding its interaction with biological receptors and other molecules. nih.gov The presence of distinct positive and negative regions underscores the molecule's potential to engage in specific intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concepts. nih.govwisc.edu This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance. uba.ar

For this compound, an NBO analysis would likely reveal:

Hybridization: The analysis would confirm the hybridization of atoms, such as the sp² hybridization of the carbonyl carbon and the sp³ hybridization of the ethyl group's carbons.

Charge Distribution: NBO analysis provides a more detailed and chemically intuitive picture of atomic charges compared to other methods. It would quantify the charge distribution, showing the negative charge on the oxygen and fluorine atoms and the positive charge on the amide nitrogen and hydrogen atoms.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization effects through the interaction between donor (bonding or lone pair) and acceptor (antibonding) orbitals. A significant interaction between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (nN → π*C=O) would indicate resonance stabilization and electron delocalization within the amide functionality, which is characteristic of the amide bond. researchgate.net Similarly, interactions involving the aromatic rings would describe the delocalization of π-electrons.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(C-N) | 15.2 | Hyperconjugation |

| π(C=C)ring1 | π*(C=C)ring1 | 20.5 | Intramolecular π-delocalization |

| LP(1) N | π*(C=O) | 50.8 | Resonance stabilization of amide |

Note: E(2) is the stabilization energy associated with the donor-acceptor interaction. The values are representative examples.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analysis tools that provide a quantitative measure of electron localization in a molecule. wikipedia.org They help to visualize and understand the regions corresponding to chemical bonds, lone pairs, and atomic cores in a chemically intuitive manner. jussieu.fr

In the context of this compound:

ELF analysis would show high localization values (close to 1.0) in regions corresponding to covalent bonds (C-C, C-H, C-N, C=O) and lone pairs (on oxygen, nitrogen, and fluorine atoms), indicating a high probability of finding an electron pair. wikipedia.org The regions between the aromatic carbon atoms would show basins of attraction that reflect the delocalized π-electron system. rsc.org

LOL analysis , which is related to the kinetic energy density, provides a complementary view of electron localization. researchgate.net It is particularly effective in distinguishing regions of high and low electron delocalization. For the aromatic rings in the molecule, LOL analysis would reveal areas of lower localization above and below the plane of the rings, which is characteristic of delocalized π-electrons. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational techniques that allow for the investigation of molecular interactions and dynamics, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), in order to form a stable complex. walshmedicalmedia.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. scialert.netbenthamdirect.com

For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various biological targets. Benzamide derivatives have been studied as inhibitors for a range of enzymes. researchgate.netnih.gov

A typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. A suitable protein target would be selected from a database like the Protein Data Bank (PDB), and prepared by removing water molecules and adding hydrogen atoms. walshmedicalmedia.com

Docking Simulation: Using software like AutoDock or CLC Drug Discovery Workbench, the ligand would be placed in the active site of the receptor, and various conformations and orientations would be sampled. scialert.netmdpi.com

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target.

| Parameter | Value | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 3 | Amide N-H with Asp123; Carbonyl O with Ser180; Fluorine with Lys78 |

| Hydrophobic Interactions | 4 | Ethyl group with Val45; Benzyl ring with Phe201, Leu150 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations for Binding Stability and Conformational Flexibility

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into how a ligand, such as this compound, interacts with its biological target, typically a protein. These simulations can elucidate the stability of the ligand-protein complex and map the conformational flexibility of both the ligand and the protein's binding site. utupub.finih.gov

The simulation process begins with a starting structure, often obtained from molecular docking, which represents the predicted binding pose of the ligand in the protein's active site. This system is then solvated in a water box with ions to mimic physiological conditions. The simulation software then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions over very short time steps (femtoseconds), generating a trajectory that spans nanoseconds or even microseconds. mdpi.com

Binding stability is commonly assessed by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation. A stable, low-amplitude fluctuation in the RMSD value over time suggests that the ligand has found a stable binding pose and remains well-accommodated within the binding pocket. utupub.fi Conversely, a large and increasing RMSD may indicate an unstable interaction, where the ligand is dislodging from the active site.

Conformational flexibility is evaluated by examining the Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the protein and by analyzing the dihedral angles of the ligand's rotatable bonds. nih.gov RMSF analysis can highlight which parts of the protein become more or less flexible upon ligand binding, which can be crucial for function. Analysis of the ligand's torsion angles reveals its preferred shape within the binding site and its ability to adapt to subtle changes in the protein's conformation. researchgate.netmdpi.com This information is vital for understanding the dynamic nature of the molecular recognition process.

| Simulation Metric | Value (Illustrative) | Interpretation |

| Ligand RMSD | 0.15 ± 0.05 nm | Low and stable fluctuation indicates the ligand maintains a consistent binding pose. |

| Protein Backbone RMSD | 0.25 ± 0.08 nm | Suggests the overall protein structure remains stable upon ligand binding. |

| Binding Site Residue RMSF | < 0.1 nm | Low fluctuation in key binding site residues implies a stable network of interactions. |

| Ligand Torsion Angle (Ethylamino) | -60° ± 15° | The ethylamino group adopts and maintains a specific, favorable conformation. |

Table 1: Illustrative Molecular Dynamics Simulation Data for a Benzamide Derivative. This table presents hypothetical data to demonstrate how MD simulation results are typically reported and interpreted for assessing binding stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov For a class of molecules like benzamide derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more potent compounds. scispace.comnih.gov

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is compiled. The chemical structures are then represented numerically by calculating various molecular descriptors. These descriptors can be 2D (e.g., molecular weight, logP, topological indices) or 3D (e.g., steric and electrostatic fields). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (the "structure") to the biological activity. nih.gov The resulting model's robustness and predictive power are then rigorously validated.

Key statistical parameters for QSAR model validation include:

r² (Coefficient of Determination): Indicates how well the model fits the training data. A value closer to 1.0 suggests a better fit.

q² or r²cv (Cross-validated Coefficient of Determination): Assesses the model's internal predictivity through techniques like leave-one-out cross-validation. A q² > 0.5 is generally considered indicative of a good model.

r²pred (Predictive r² for an external test set): Measures the model's ability to predict the activity of compounds not used in its creation. This is the most stringent test of a model's utility.

Once validated, the QSAR model can be used to predict the activity of novel benzamide derivatives, including variations of this compound. The model can also provide insights into which structural features are most important for activity, for example, highlighting the favorable impact of electron-withdrawing groups or specific steric bulk at certain positions. mdpi.com

| Statistical Parameter | Value (Illustrative) | Significance |

| r² (Training Set) | 0.88 | The model explains 88% of the variance in the biological activity of the training set compounds. |

| q² (Cross-validation) | 0.71 | The model has good internal predictive ability (q² > 0.5). |

| r²pred (External Test Set) | 0.75 | The model accurately predicts the activity of new compounds, demonstrating strong external predictive power. |

| Number of Compounds (N) | 35 | The model was built using a dataset of 35 compounds. |

Table 2: Example of Statistical Validation Parameters for a Predictive 3D-QSAR Model of Benzamide Analogs.

In Silico Prediction Methodologies for Biological Relevance

Ligand Efficiency and Druggability Assessments

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. It is crucial to consider how efficiently a molecule achieves its potency relative to its physical properties. Ligand Efficiency (LE) and related metrics are in silico tools used to assess this "quality" of binding, helping to guide the optimization of hits and leads into viable drug candidates. nih.govnih.gov

Ligand Efficiency (LE) normalizes the binding affinity (expressed as Gibbs free energy, ΔG) for the size of the molecule, typically measured by its number of non-hydrogen atoms (heavy atom count, HAC). core.ac.uk The calculation is as follows:

LE = -ΔG / HAC

A higher LE value is desirable, as it indicates that the molecule achieves strong binding with a relatively small and efficient structure. Fragment-based drug discovery often starts with low-potency hits that have very high LE values, which are then built upon to increase potency while trying to maintain a good LE. nih.gov

Other related metrics provide further insight:

Lipophilic Ligand Efficiency (LLE or LipE): This metric relates potency (pIC₅₀ or pKᵢ) to the molecule's lipophilicity (logP). It is calculated as LLE = pIC₅₀ - logP. A higher LLE (typically > 5) is preferred, as it suggests that potency is not being achieved simply by increasing greasiness, which often leads to poor pharmacokinetic properties and toxicity. core.ac.uk

Binding Efficiency Index (BEI): This relates potency to molecular weight (MW), calculated as BEI = pKᵢ / MW (in kDa).

These assessments of efficiency are part of a broader "druggability" analysis, which uses computational tools to predict whether a compound has a favorable profile for absorption, distribution, metabolism, and excretion (ADME). rsc.orgnih.gov By evaluating metrics like LE and LLE alongside predictions of solubility, permeability, and metabolic stability, researchers can prioritize compounds like this compound that have a higher probability of success in later stages of drug development.

| Compound (Illustrative) | pIC₅₀ | HAC | logP | LE (kcal/mol/atom) | LLE |

| Fragment Hit A | 5.0 | 11 | 1.5 | 0.62 | 3.5 |

| Lead Compound B | 7.5 | 22 | 3.0 | 0.47 | 4.5 |

| Optimized Candidate C | 8.5 | 25 | 2.8 | 0.47 | 5.7 |

Table 3: Illustrative Ligand Efficiency Metrics for Compounds in a Drug Discovery Cascade. This table demonstrates how efficiency metrics are used to track the quality of compounds during optimization. While the potency of Candidate C is much higher than Fragment A, its LE is maintained, and its LLE is significantly improved, indicating a high-quality optimization.

Advanced Spectroscopic and Structural Characterization Methodologies of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

The presence of the amide linkage is a key feature influencing the compound's conformational dynamics. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, which can lead to the existence of distinct rotational isomers (rotamers), often referred to as cis and trans conformers. scielo.br Dynamic NMR (DNMR) experiments can be employed to study the energy barrier and kinetics of this rotational process. mdpi.comunibas.it Techniques like Exchange Spectroscopy (EXSY) can reveal the chemical exchange between different conformational states. mdpi.com

A complete assignment of proton (¹H) and carbon (¹³C) signals is achieved using a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The Nuclear Overhauser Effect (NOE) provides crucial information about the proximity of protons in space, which is instrumental in defining the molecule's preferred conformation in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts This table outlines the predicted chemical shifts for the primary atoms in this compound. Actual values may vary based on solvent and temperature.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide N-H | ~8.5 - 9.5 (broad singlet) | - |

| Benzamide (B126) Ring (Aromatic C-H) | ~6.6 - 7.8 (multiplets) | ~115 - 150 |

| Benzyl (B1604629) CH₂ | ~4.5 (doublet) | ~43 |

| Fluorobenzyl Ring (Aromatic C-H) | ~7.0 - 7.4 (multiplets) | ~115 - 165 (including C-F) |

| Ethylamino N-H | ~5.0 - 6.0 (broad triplet) | - |

| Ethyl CH₂ | ~3.2 (quartet) | ~38 |

| Ethyl CH₃ | ~1.2 (triplet) | ~15 |

| Carbonyl C=O | - | ~168 |

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. spectroscopyeurope.comamericanlaboratory.com It measures the differential absorption of left- and right-circularly polarized light by a sample. spectroscopyeurope.com Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.

However, this compound is an achiral molecule as it does not possess any stereocenters and is superimposable on its mirror image. Therefore, it will not exhibit a signal in CD spectroscopy.

For this technique to be applicable, a chiral center would need to be present in the molecule. If a chiral analog were synthesized, the standard methodology would involve:

Experimental Measurement : Recording the CD spectrum of the chiral molecule in a suitable solvent.

Computational Calculation : Using quantum chemical methods, such as Density Functional Theory (DFT), to predict the theoretical CD spectrum for one of the enantiomers (e.g., the R-configuration). unibe.chnih.gov

Comparison and Assignment : Comparing the sign and relative intensity of the experimental CD bands with the calculated spectrum. americanlaboratory.com A direct match allows for the unambiguous assignment of the absolute configuration of the synthesized enantiomer. spectroscopyeurope.comnih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for identifying potential metabolites in biological matrices. ijpras.comnih.gov

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. uab.edu The fragmentation pattern provides a structural fingerprint of the molecule. For this benzamide, key fragmentation pathways would likely involve the cleavage of the two amide bonds and the ethylamino linkage.

Interactive Data Table: Predicted ESI-MS/MS Fragmentation The following table details the expected major fragment ions for this compound in positive ion mode electrospray ionization (ESI).

| m/z (mass-to-charge ratio) | Ion Description | Fragmentation Pathway |

| 273.13 | [M+H]⁺ | Protonated parent molecule |

| 148.08 | [C₉H₁₂NO]⁺ | Cleavage of the N-benzyl bond, forming a 2-(ethylamino)benzoyl cation |

| 121.05 | [C₇H₅O]⁺ | Cleavage of the amide C-N bond, forming a benzoyl cation |

| 109.05 | [C₇H₆F]⁺ | Fluorobenzyl cation formed by cleavage of the C-N bond |

Metabolite Identification: LC-MS/MS is a primary technique for drug metabolite identification. nih.govsciex.com The method involves analyzing biological samples after exposure to the parent compound. Potential metabolites are identified by searching for specific mass shifts from the parent drug corresponding to common biotransformation reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The structure of a suspected metabolite is further confirmed by comparing its MS/MS fragmentation pattern to that of the parent compound, as metabolites often retain a core substructure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. youtube.com An IR spectrum arises from the absorption of infrared radiation that corresponds to changes in the molecule's dipole moment during a vibration. msu.edu Raman spectroscopy involves the inelastic scattering of monochromatic light, with signals corresponding to vibrations that cause a change in the molecule's polarizability. s-a-s.org

The analysis of these spectra allows for the identification of functional groups and can offer insights into molecular structure and hydrogen bonding. biointerfaceresearch.comias.ac.in For this compound, characteristic vibrational bands for the amide, aromatic rings, and alkyl groups can be readily identified. The region from 4000 to 1500 cm⁻¹ is typically known as the functional group region, while the area below 1500 cm⁻¹ is the fingerprint region, which is unique to the specific molecule. libretexts.org

Interactive Data Table: Characteristic Vibrational Frequencies This table lists the principal functional groups and their expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Amide & Amine) | Stretching | 3300 - 3500 (medium, broad) | 3300 - 3500 (weak) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

| C=O (Amide I) | Stretching | 1630 - 1680 (strong) | 1630 - 1680 (medium) |

| N-H Bend / C-N Stretch (Amide II) | Bending/Stretching | 1510 - 1570 (strong) | 1510 - 1570 (weak) |

| C=C (Aromatic) | Stretching | 1450 - 1600 (medium) | 1450 - 1600 (strong) |

| C-F | Stretching | 1000 - 1400 (strong) | 1000 - 1400 (weak) |

X-ray Crystallography for Solid-State Structure Determination (if applicable to the compound or its co-crystals)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.govkbdna.com The technique is contingent upon the ability to grow a high-quality single crystal of the compound.

The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced as the X-rays are scattered by the electron clouds of the atoms. kbdna.com From this diffraction data, a three-dimensional electron density map can be calculated, which is then used to build an atomic model of the molecule. nih.gov

This method provides highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice. Furthermore, it elucidates the packing arrangement of molecules within the crystal and identifies any intermolecular interactions, such as hydrogen bonds, that stabilize the structure. This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Table: Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, z coordinates of each atom in the molecule. |

| Bond Lengths | The distances between the nuclei of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. |

Future Perspectives and Research Challenges for 2 Ethylamino N 4 Fluorobenzyl Benzamide

Strategies for Developing Isoform-Selective Biological Modulators

A significant challenge in modern drug discovery is achieving isoform selectivity, which is crucial for minimizing off-target effects and enhancing the therapeutic index of a drug. nih.gov Many enzymes and receptors exist as multiple isoforms, which often have distinct physiological roles. For a compound like 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide, future research could focus on developing derivatives that selectively modulate specific isoforms of a target protein.

One successful strategy in designing isoform-selective inhibitors for other benzamide-containing molecules, such as histone deacetylase (HDAC) inhibitors, involves exploiting subtle differences in the active sites of the isoforms. For instance, the design of HDAC inhibitors with bulky aromatic groups has been shown to confer selectivity for HDAC1-3 isoforms by targeting a specific "foot-pocket" at the end of the active site channel. nih.gov A similar approach could be applied to this compound. By systematically modifying the ethylamino and 4-fluorobenzyl moieties, it may be possible to achieve selective binding to a particular isoform of a target protein.

Rational drug design, aided by structural biology, is a cornerstone of this approach. nih.gov Obtaining the crystal structures of different isoforms of a potential target protein in complex with this compound or its analogs would provide invaluable insights into the specific molecular interactions that govern binding and selectivity. This structural information can then guide the synthesis of new derivatives with optimized selectivity profiles.

Table 1: Strategies for Isoform-Selective Modulator Development

| Strategy | Description | Potential Application to this compound |

| Structure-Based Drug Design | Utilizing the 3D structure of target isoforms to design molecules that exploit subtle differences in their binding sites. | Modifying the ethylamino or 4-fluorobenzyl groups to fit into unique sub-pockets of a target isoform. |

| Combinatorial Chemistry | Synthesizing large libraries of derivatives with diverse substitutions to screen for isoform-selective compounds. | Creating a library of analogs with variations in the alkylamino chain and substitutions on the benzyl (B1604629) and benzamide (B126) rings. |

| Fragment-Based Screening | Identifying small molecular fragments that bind to specific regions of a target isoform and then growing them into more potent and selective ligands. | Using fragments corresponding to the benzamide, ethylamino, and 4-fluorobenzyl parts to probe for selective interactions. |

Exploration of Polypharmacological Profiles and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets simultaneously. acs.org This multi-targeting approach can be particularly beneficial for complex multifactorial diseases. Benzamide derivatives have shown promise as multi-targeted compounds. For example, N-benzylbenzamide derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) for the potential treatment of metabolic syndrome. acs.orgresearchgate.net

Future research on this compound could therefore involve a systematic exploration of its polypharmacological profile. This would entail screening the compound against a broad panel of biological targets to identify any additional, therapeutically relevant activities. Identifying a desirable polypharmacological profile could open up new therapeutic applications for this chemical scaffold. For instance, a compound that inhibits both a key enzyme in a disease pathway and a transporter protein responsible for drug resistance could offer a significant therapeutic advantage.

The design of multi-targeting ligands is a challenging endeavor that requires a deep understanding of the structural biology of the intended targets. The N-benzylbenzamide scaffold of this compound provides a flexible platform for modification to achieve the desired activity at multiple targets.

Integration of Advanced Computational Methods with Experimental Validation

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of drug-target interactions, binding affinities, and pharmacokinetic properties, thereby accelerating the identification of promising lead compounds. frontiersin.orgnih.govnih.gov For this compound, a variety of computational approaches could be employed to guide its future development.

Molecular docking studies could be used to predict the binding mode of the compound to various potential protein targets. This can help in prioritizing targets for experimental validation and in understanding the structure-activity relationships of a series of analogs. Furthermore, more advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more accurate prediction of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of this compound derivatives to build predictive models that correlate chemical structure with biological activity. These models can then be used to design new compounds with improved potency and selectivity. It is crucial, however, that these computational predictions are rigorously validated through experimental testing to ensure their accuracy and relevance.

Table 2: Computational and Experimental Integration

| Computational Method | Purpose | Experimental Validation |

| Molecular Docking | Predict binding poses and prioritize potential targets. | In vitro binding assays (e.g., SPR, ITC). |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes and estimate binding free energies. | Enzyme inhibition assays, cell-based functional assays. |

| QSAR Modeling | Develop predictive models for biological activity based on chemical structure. | Synthesis and biological testing of new, computationally designed derivatives. |

Potential for Derivatization into Probe Molecules for Chemical Biology Studies

Chemical probes are essential tools for dissecting complex biological processes. chemicalprobes.org They are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in a cellular or in vivo context. Given its potential for biological activity, this compound could serve as a scaffold for the development of chemical probes.

Derivatization of the parent molecule would be necessary to incorporate functionalities required for a chemical probe, such as a reporter tag (e.g., a fluorophore or a biotin) for visualization or affinity purification, or a photoreactive group for covalent labeling of the target protein. For example, benzamide derivatives have been successfully converted into photoreactive probes to study histone deacetylases. vensel.org A similar strategy could be applied to this compound by introducing a photoreactive group, such as an azide (B81097) or a diazirine, onto the benzamide or benzyl ring.

The development of a potent and selective chemical probe based on the this compound scaffold would be a valuable contribution to the field, enabling a deeper understanding of the biological pathways modulated by this class of compounds.

Unexplored Therapeutic Areas and Biological Pathways for Benzamide Derivatives

The versatility of the benzamide scaffold has led to its exploration in a wide range of therapeutic areas. ontosight.ai While some applications are well-established, there remain numerous unexplored opportunities. Future research on this compound and its derivatives could focus on novel therapeutic areas where this chemical class has not been extensively investigated.

For example, N-benzylbenzamide derivatives have recently been reported as potent tubulin polymerization inhibitors with significant antitumor activities and as selective butyrylcholinesterase (BChE) inhibitors for the potential treatment of advanced Alzheimer's disease. nih.govnih.govresearchgate.net These findings suggest that this compound could be evaluated for its potential in oncology and neurodegenerative disorders. The presence of the fluorine atom in the benzyl ring can enhance metabolic stability and binding affinity, which are desirable properties for drug candidates. nih.gov

Furthermore, the broad biological activity of benzamides suggests that this compound could be screened against a diverse array of biological targets to uncover novel activities. This could lead to the identification of new therapeutic applications in areas such as infectious diseases, inflammatory disorders, or metabolic diseases. nih.gov High-throughput screening campaigns, coupled with mechanism-of-action studies, would be instrumental in uncovering the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of a pyrimidine or benzamide precursor. Key steps include:

- Amide Coupling : Reacting 4-fluorobenzylamine with a benzoyl chloride derivative under basic conditions (e.g., using triethylamine in dry dichloromethane) .

- Ethylamino Substitution : Introducing the ethylamino group via nucleophilic substitution or reductive amination. Optimize yield by controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like palladium for cross-coupling reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Q. How is structural characterization performed for this compound?

Answer: Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Assign 1H/13C peaks to confirm the ethylamino group (δ 1.2 ppm for CH₃, δ 2.8 ppm for NHCH₂) and fluorobenzyl moiety (δ 7.2–7.4 ppm for aromatic protons) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., orthorhombic system, space group P212121) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z 287.1) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in enzyme modulation?

Answer:

- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases. Include positive controls (e.g., staurosporine) .

- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and thermodynamics .

- Cellular Pathways : Apply RNA-seq or phosphoproteomics to identify downstream pathways affected by treatment (e.g., MAPK/ERK) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. gastrokinetic effects)?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigate by:

- Standardizing Assays : Use identical cell lines (e.g., HCT-116 for colorectal cancer) and treatment durations .

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency thresholds. For example, gastrokinetic activity in rats is observed at 10 mg/kg, while anticancer effects require >50 mg/kg .

- Off-Target Screening : Profile against 100+ kinases/pharmacological targets to identify selectivity issues .

Q. How do structural modifications (e.g., fluorobenzyl vs. trifluoromethyl groups) influence pharmacokinetics?

Answer:

- Lipophilicity : Replace 4-fluorobenzyl with trifluoromethyl to increase logP (e.g., from 2.1 to 3.5), enhancing blood-brain barrier penetration .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. Validate via liver microsome assays (e.g., t₁/₂ > 60 mins) .

- Solubility : Add polar groups (e.g., -OH) to improve aqueous solubility. Use shake-flask method to measure pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.